

# Solid-Phase Extraction of Cuscohygrine in Urine: An Application Note and Protocol

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Compound of Interest				
Compound Name:	Cuscohygrine			
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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of **cuscohygrine** from human urine samples. **Cuscohygrine**, a pyrrolidine alkaloid found in coca leaves, serves as a potential biomarker to distinguish between the consumption of coca leaf products and illicit cocaine use.[1] The protocol outlined below utilizes Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges for robust and reliable sample cleanup and concentration prior to instrumental analysis. This method is suitable for researchers in forensic toxicology, clinical chemistry, and drug metabolism studies. While gas chromatography-mass spectrometry (GC-MS) has been used for analysis, it presents challenges due to the thermal degradation of **cuscohygrine**.[1] Therefore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended analytical technique for accurate quantification.[1][2][3][4]

### Introduction

**Cuscohygrine** is a natural alkaloid present in the leaves of the Erythroxylum coca plant.[5] Unlike cocaine, **cuscohygrine** and another related alkaloid, hygrine, are typically lost during the illicit production of cocaine.[5] Consequently, the presence of **cuscohygrine** in a urine sample can indicate the consumption of coca leaves, for instance, through chewing or as a tea, rather than the use of purified cocaine.[1][6] This distinction is critical in forensic and clinical settings for accurate interpretation of drug test results.



Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices like urine.[7][8] The Oasis HLB sorbent is a universal polymeric reversed-phase material that is well-suited for the extraction of a broad range of acidic, neutral, and basic compounds, making it ideal for the extraction of alkaloids like **cuscohygrine**.[7][9] This application note details a validated SPE protocol using Oasis HLB cartridges, providing a reproducible method for the isolation of **cuscohygrine** from urine.

# **Experimental Protocol**

This protocol is designed for the extraction of **cuscohygrine** from urine samples using Waters Oasis® HLB SPE cartridges.

Materials and Reagents:

- Cuscohygrine analytical standard
- Deuterated cuscohygrine (Cuscohygrine-d6) for internal standard (optional but recommended)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Acetic acid (glacial)
- Borate buffer (pH 9.2)
- Ultrapure water
- Human urine (drug-free)
- Waters Oasis® HLB SPE cartridges (e.g., 3 cc, 60 mg)
- SPE manifold
- Nitrogen evaporator
- Autosampler vials



#### Instrumentation:

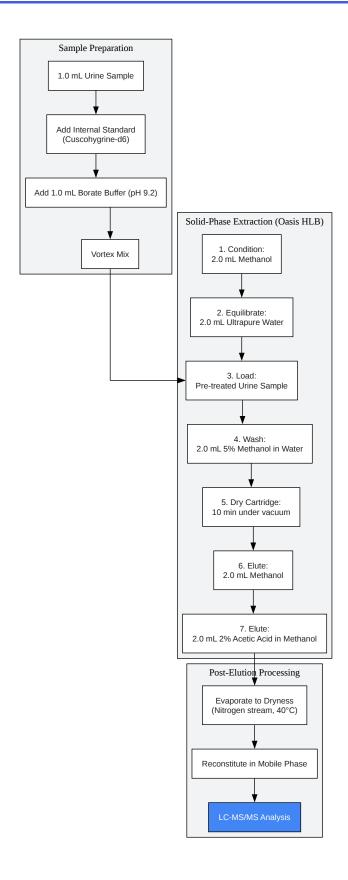
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

# **Sample Preparation**

- Allow all urine samples and standards to equilibrate to room temperature.
- Centrifuge the urine samples to remove any particulate matter.
- To 1.0 mL of the urine sample, add an appropriate amount of internal standard (e.g.,
   Cuscohygrine-d6).
- Add 1.0 mL of borate buffer (pH 9.2) to the urine sample.[1]
- Vortex the mixture for 30 seconds.

#### **Solid-Phase Extraction Workflow**





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Figure 1. Detailed workflow for the solid-phase extraction of **cuscohygrine** from urine.



## **Detailed SPE Protocol Steps:**

- Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 2.0 mL of methanol through it.[1] Do not allow the cartridge to dry.
- Cartridge Equilibration: Equilibrate the cartridge by passing 2.0 mL of ultrapure water.[1]
- Sample Loading: Load the pre-treated urine sample onto the conditioned and equilibrated
   SPE cartridge at a slow, steady flow rate.
- Washing: Wash the cartridge with 2.0 mL of 5% (v/v) methanol in ultrapure water to remove endogenous interferences.[1]
- Drying: Dry the cartridge under vacuum for 10 minutes to remove any residual wash solvent.
- Elution: Elute the retained cuscohygrine from the cartridge using a two-step process:
  - First, pass 2.0 mL of methanol through the cartridge.[1]
  - Second, pass 2.0 mL of 2.0% (v/v) acetic acid in methanol.[1]
- Evaporation and Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.[1] Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

### **Data Presentation**

The following table summarizes expected performance data for the analysis of **cuscohygrine** based on available literature. It is important to note that specific performance characteristics should be validated in the end-user's laboratory.



Parameter	GC-MS	LC-MS/MS	Reference
Recovery	Variable, potential for loss due to degradation	>85% (expected)	[10]
Matrix Effect	Signal enhancement observed (+29% to +316%)	Can be minimized with appropriate sample cleanup and internal standards	[1]
Limit of Detection (LOD)	Not ideal due to thermal degradation	Expected to be in the low ng/mL range	[1]
Limit of Quantification (LOQ)	Not ideal due to thermal degradation	Expected to be in the low to mid ng/mL range	[1]

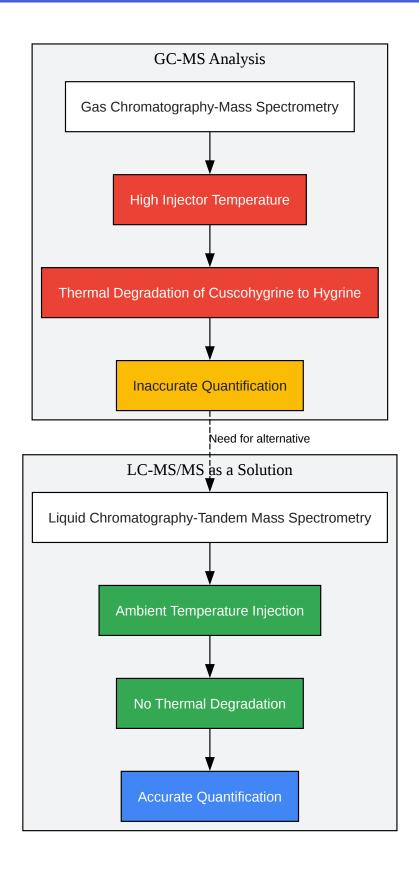
## **Analytical Considerations**

As previously mentioned, GC-MS analysis of **cuscohygrine** is challenging due to its thermal instability in the hot injector port, leading to degradation into hygrine.[1] This can result in an underestimation of **cuscohygrine** and an overestimation of hygrine.

LC-MS/MS is the preferred method for the quantitative analysis of **cuscohygrine**. It avoids high temperatures during sample introduction and provides excellent selectivity and sensitivity. A reversed-phase C18 or similar column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for method development.

# **Logical Relationship of Analytical Challenges**





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Figure 2. Comparison of GC-MS and LC-MS/MS for cuscohygrine analysis.



#### Conclusion

The solid-phase extraction protocol using Oasis HLB cartridges described in this application note provides an effective and reproducible method for the isolation of **cuscohygrine** from urine. When coupled with LC-MS/MS analysis, this method offers a robust workflow for the accurate quantification of this important biomarker, aiding in the differentiation of coca leaf consumption from illicit cocaine use. Researchers, scientists, and drug development professionals can adapt this protocol to their specific laboratory settings and analytical instrumentation. Method validation should always be performed to ensure the reliability of the results.

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